ethyl 2-methyl-5-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
Description
Ethyl 2-methyl-5-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrrole core substituted with a phenyl group, a methyl group, and an ethoxycarbonyl moiety. The molecule also incorporates a 4-nitrophenylpiperazine unit linked via a ketocarbonyl bridge.
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-3-36-26(33)21-17(2)27-23(22(21)18-7-5-4-6-8-18)24(31)25(32)29-15-13-28(14-16-29)19-9-11-20(12-10-19)30(34)35/h4-12,27H,3,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRUKBSPVHZSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring substituted with various functional groups, including a piperazine moiety and a nitrophenyl group. The synthesis typically involves multi-step reactions, including the formation of the pyrrole core and subsequent functionalization to introduce the piperazine and nitrophenyl groups.
Synthetic Route
- Formation of Pyrrole : The initial step involves the condensation of appropriate aldehydes and ketones to form the pyrrole backbone.
- Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution reactions.
- Nitrophenyl Functionalization : The nitrophenyl group is added via electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results. In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines at low concentrations, indicating a potential mechanism for targeting tumor cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 3.2 | |
| A549 (Lung Cancer) | 4.5 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation pathways.
- Receptor Modulation : The compound could modulate receptor activity, particularly those linked to cellular signaling pathways associated with cancer progression.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can inform future research on this compound.
Study 1: Anticancer Properties
A study conducted by researchers evaluated a series of pyrrole derivatives for their anticancer activity against various human cancer cell lines. The findings suggested that modifications to the piperazine moiety significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values dropping below 2 µM for certain derivatives.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of nitrophenyl-substituted piperazines, revealing that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the provided evidence, focusing on molecular features, physicochemical properties, and synthesis strategies.
Structural Analogues from and
Key Structural Differences :
- Core Heterocycle : The target compound contains a pyrrole ring , whereas analogues in (e.g., Compound-1) and (e.g., 15a, 16a) are based on pyrazole or fused pyrazolo-triazolo-pyrimidine scaffolds. Pyrroles generally exhibit distinct electronic properties compared to pyrazoles due to differences in aromaticity and lone-pair delocalization.
- Substituent Diversity: The target compound’s 4-nitrophenylpiperazine group is absent in and compounds, which instead feature simpler nitroaryl (e.g., 2-nitrophenyl in ) or halogenated aryl (e.g., 4-fluorophenyl in 15a) substituents. The ethoxycarbonyl group in the target compound contrasts with the acetyl or cyano groups in analogues (e.g., 15a: cyano; Compound-1: acetyl) .
Physicochemical Properties
However, trends from analogues are instructive:
Key Observations :
- The 4-nitrophenylpiperazine moiety in the target compound introduces higher molecular complexity compared to simpler nitroaryl derivatives. This may reduce solubility but enhance receptor-binding specificity.
- Melting Points : Piperazine-containing compounds often exhibit higher melting points due to intermolecular hydrogen bonding. The target compound’s melting point is expected to exceed 200°C, aligning with trends in compounds (e.g., 16a: >340°C) .
Functional Group and Spectroscopic Comparisons
Infrared Spectroscopy (IR)
- Target Compound: Expected IR peaks for ν(C=O) (~1700 cm⁻¹, ester and ketone), ν(NO₂) (~1550 cm⁻¹), and ν(N-H) (~3300 cm⁻¹, pyrrole NH).
- Compound-1 (): Matches this trend (ν(C=O): 1702 cm⁻¹; ν(NO₂): 1552 cm⁻¹) .
Q & A
Basic: What are the critical steps and reagents in synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Coupling reactions to attach the 4-nitrophenylpiperazine moiety.
- Acetylation of the pyrrole core using 2-oxoacetyl chloride under anhydrous conditions.
- Esterification with ethyl chloroformate in the presence of a base like triethylamine.
Key reagents include dichloromethane or ethanol as solvents, acid chlorides for acylations, and catalysts like triethylamine to drive reaction completion . Yield optimization at each step is critical, monitored via TLC and HPLC to ensure intermediate purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are essential for structural characterization?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and molecular connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
- HPLC-PDA : Assess purity (>98%) and detect impurities using a C18 column with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities (if crystalline) .
Advanced: How can computational modeling optimize synthetic pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding solvent/catalyst selection. ICReDD’s approach integrates:
- Reaction path searches to identify low-energy intermediates.
- Machine learning to analyze experimental data and refine conditions (e.g., temperature, pH) .
For example, solvent polarity simulations can improve yields by 15–20% in acetylation steps .
Advanced: How should researchers resolve contradictions in stability data across studies?
Answer:
Contradictory stability data (e.g., pH or thermal degradation rates) require:
- Controlled replicate studies under standardized conditions (e.g., 25°C, pH 7.4 buffer).
- Advanced analytics :
- TGA/DSC : Quantify thermal decomposition thresholds (e.g., onset at 150°C vs. 180°C) .
- Kinetic modeling : Compare degradation rate constants (k) using Arrhenius plots .
- Stress testing : Expose the compound to UV light, oxidants, or hydrolytic conditions to identify degradation pathways .
Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?
Answer:
- Analog synthesis : Modify the 4-nitrophenylpiperazine or pyrrole carboxylate groups to assess pharmacophore contributions.
- Biological assays : Compare IC50 values in target-specific models (e.g., kinase inhibition vs. antimicrobial activity) .
- Data correlation : Use multivariate analysis to link substituent electronic effects (Hammett σ values) with activity trends (see example table below) :
| Substituent Modification | Biological Activity (IC50, μM) | Key SAR Insight |
|---|---|---|
| 4-Nitrophenyl → 4-Fluorophenyl | 2.1 → 5.8 | Electron-withdrawing groups enhance target binding |
| Ethyl ester → Methyl ester | 1.9 → 3.2 | Steric hindrance reduces potency |
Advanced: What are the challenges in purifying this compound, and how are they addressed?
Answer:
Challenges include:
- Co-eluting impurities from multi-step synthesis.
- Low solubility in common solvents.
Solutions:
- Flash chromatography : Use gradient elution with silica gel and ethyl acetate/hexane mixtures .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to improve crystal yield .
- Membrane filtration : Remove sub-micron particulates via 0.22 μm PVDF filters .
Advanced: How is thermal stability evaluated for pharmaceutical formulation compatibility?
Answer:
- TGA : Measures weight loss (%) at ramp rates of 10°C/min up to 300°C to identify decomposition phases .
- DSC : Detects endothermic (melting) or exothermic (decomposition) events. For example, a sharp endotherm at 120°C confirms melting point consistency .
- Isothermal testing : Hold at 40°C/75% RH for 4 weeks to simulate shelf-life conditions .
Advanced: How can biological activity findings be validated preclinically?
Answer:
- In vitro models : Use cell-based assays (e.g., HEK293T for receptor binding) with dose-response curves (1 nM–100 μM range) .
- In vivo models : Administer the compound in rodent PK/PD studies (e.g., 10 mg/kg oral dose) to measure bioavailability and metabolite profiles .
- Target engagement assays : Employ SPR or ITC to quantify binding affinity (KD) to intended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
